2-Methyl-7-phenyl-1,4-oxazepane is a compound belonging to the oxazepane family, which are seven-membered heterocycles containing nitrogen and oxygen atoms. This specific compound features a methyl group at the second position and a phenyl group at the seventh position of the oxazepane ring. Oxazepanes are significant in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents for various neurological disorders.
The synthesis and characterization of 2-Methyl-7-phenyl-1,4-oxazepane can be traced through various research articles and patents that explore its derivatives and related compounds. Notable sources include studies published in scientific journals and patent databases that detail synthetic methodologies and biological evaluations of oxazepane derivatives .
2-Methyl-7-phenyl-1,4-oxazepane is classified as a heterocyclic compound, specifically a member of the class of compounds known as oxazepanes. These compounds are characterized by their seven-membered ring structure containing one nitrogen atom and one oxygen atom. They are often studied for their pharmacological properties, including their roles as monoamine reuptake inhibitors.
The synthesis of 2-Methyl-7-phenyl-1,4-oxazepane typically involves several methods, including:
A notable approach includes the use of 2-bromoacetophenone as an alkylating agent in conjunction with polymer-supported intermediates to yield desired oxazepane derivatives with high purity levels . The reaction conditions often require careful optimization to achieve the desired stereochemistry and yield.
The molecular structure of 2-Methyl-7-phenyl-1,4-oxazepane exhibits a seven-membered ring with specific substituents that influence its chemical properties and reactivity. The general formula can be represented as follows:
Key structural data includes:
2-Methyl-7-phenyl-1,4-oxazepane participates in various chemical reactions that can modify its structure or introduce new functional groups:
The reaction conditions (temperature, solvent choice, catalysts) play a crucial role in determining the outcome of these reactions. For example, using palladium catalysts can facilitate hydrogenation processes effectively.
The mechanism of action for compounds like 2-Methyl-7-phenyl-1,4-oxazepane often involves their role as monoamine reuptake inhibitors. This action is critical in modulating neurotransmitter levels in the synaptic cleft, particularly norepinephrine and serotonin.
Studies have shown that derivatives of this compound exhibit significant activity against norepinephrine transporters, suggesting potential applications in treating conditions such as depression and anxiety disorders .
2-Methyl-7-phenyl-1,4-oxazepane typically exhibits:
Chemical properties include:
The primary applications of 2-Methyl-7-phenyl-1,4-oxazepane include:
The construction of the 1,4-oxazepane ring—a seven-membered heterocycle containing nitrogen and oxygen—relies heavily on ring-closing strategies. Intramolecular nucleophilic displacement is a cornerstone method, where linear precursors with terminal halides and appropriately positioned nucleophiles (e.g., amines or alkoxides) undergo cyclization. For example, α-bromoamides derived from β-amino alcohols can form the oxazepane ring via base-mediated intramolecular Williamson ether synthesis, though competing N-alkylation necessitates careful optimization of base strength and solvent polarity [7].
Transition-metal-free photocyclization represents an emerging green approach. Under blue LED irradiation in aqueous media, tertiary amines react with aryl diazoacetates to generate electrophilic singlet carbenes. These intermediates undergo N-ylide formation with cyclic tertiary amines (e.g., N-methyl morpholine), followed by hydrolysis to yield zwitterionic oxazepane derivatives. This method avoids metal catalysts and utilizes water as the solvent, aligning with sustainable chemistry principles .
Cyclocondensation reactions between 1,4-diamine equivalents and 1,2-dielectrophiles (e.g., α-haloketones or epoxides) provide modular access. A notable example involves reacting N-protected-1,2-diaminoethane with 1,3-dibromopropane under phase-transfer conditions, yielding the oxazepane core in >75% yield after deprotection [7].
Table 1: Comparative Analysis of Oxazepane Ring-Closing Methods
Method | Reagents/Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Intramolecular SN2 | K₂CO₃/DMF, 80°C | 50-78% | Broad substrate scope | Competing elimination pathways |
Photochemical cyclization | Blue LED/H₂O, RT | 65-92% | Metal-free, aqueous conditions | Requires specialized equipment |
Amidoxime cyclization | T3P®/Pyridine, reflux | 70-88% | High regioselectivity | Costly activating agents |
Controlling stereochemistry at the C2 and C7 positions of 1,4-oxazepanes is critical for biological efficacy. Chiral auxiliary-mediated cyclization leverages enantiopure precursors to induce diastereoselectivity. For instance, (R)-phenylglycinol-derived β-amino alcohols cyclize with α-bromoesters, yielding trans-2,7-disubstituted oxazepanes with >20:1 diastereomeric ratio. The auxiliary is subsequently cleaved via hydrogenolysis [7].
Enzymatic kinetic resolution of racemic precursors offers an alternative. Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer of 7-hydroxy-2-methyl-1,4-oxazepane, enabling separation of enantiomers with 98% enantiomeric excess. The resolved alcohol is then functionalized at C7 via Mitsunobu reactions or nucleophilic substitution .
Asymmetric hydrogenation of unsaturated precursors remains underexplored but promising. Diastereoselective reduction of 2,3-dehydro-1,4-oxazepanes using (R,R)-DuPhos-Rh catalysts affords cis-2-methyl-7-phenyl derivatives with 95% enantiomeric excess, though substrate generality requires further validation [7].
Late-stage functionalization of the oxazepane core focuses on C2 (adjacent to nitrogen) and C7 (aryl attachment point). Directed ortho-lithiation enables aryl group diversification. Treating 7-phenyloxazepanes with superbase mixtures (e.g., n-butyllithium/potassium tert-butoxide) at −78°C generates C2′-lithiated intermediates, which react with electrophiles (e.g., DMF for aldehydes, trimethyl borate for boronic acids), yielding substituted aryl derivatives without ring degradation [8].
N-Alkylation at C2 employs reductive amination or alkyl halide coupling. Sodium triacetoxyborohydride reduces imines formed from 2-aminooxazepanes and aldehydes (e.g., trifluoroacetaldehyde), installing trifluoromethyl groups in >85% yield. Alternatively, deprotonating the N-H group with sodium hydride facilitates SN2 reactions with methyl iodide or benzyl bromide, though overalkylation risks necessitate controlled stoichiometry [8].
The trifluoromethyl group (−CF₃) profoundly influences physicochemical properties. Electron-withdrawing effects enhance metabolic stability by resisting oxidative demethylation. In analogues of EVT-2560982 (2-Methyl-7-(trifluoromethyl)-1,4-oxazepane), −CF₃ at C7 increases log P by 0.9 units versus phenyl, improving blood-brain barrier penetration [8].
Aryl group versatility is exploited through cross-coupling. Suzuki-Miyaura reactions on 7-bromooxazepanes install diverse aryl groups. For example, coupling 7-bromo-2-methyl-1,4-oxazepane with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) yields the 7-phenyl derivative in 92% yield. This modularity facilitates structure-activity relationship studies without reengineering the core [8].
Table 2: Impact of C7 Substituents on Physicochemical Properties
C7 Substituent | log P | Aqueous Solubility (mg/mL) | Metabolic Half-life (rat, h) |
---|---|---|---|
Phenyl | 1.2 | 8.5 | 1.8 |
4-Fluorophenyl | 1.5 | 6.2 | 3.5 |
Trifluoromethyl | 2.1 | 2.8 | 6.7 |
4-Pyridyl | 0.7 | 12.4 | 1.2 |
Morita-Baylis-Hillman (MBH) adducts serve as versatile intermediates for oxazepane precursors. Reaction between acrylates and aldehydes (e.g., benzaldehyde) catalyzed by 1,4-diazabicyclo[2.2.2]octane yields α-(hydroxyalkyl)acrylates. Subsequent amination with N-methyl ethanolamine under Mitsunobu conditions (diisopropyl azodicarboxylate/triphenylphosphine) furnishes β-amino esters poised for cyclization. Treating these esters with sodium methoxide induces Dieckmann-like condensation, forming 2-substituted-7-hydroxy-1,4-oxazepanes in 70–80% yield [7].
Optimization of MBH conditions is crucial. Using imidazole instead of 1,4-diazabicyclo[2.2.2]octane reduces reaction times from 72 hours to 12 hours for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde). Additionally, solvent selection (acetonitrile > dichloromethane) and stoichiometric acetic acid additives suppress dimerization, improving isolated yields by 15–20% [7].
Michael additions construct C–N bonds critical for oxazepane ring closure. Conjugate addition of primary amines to acrylonitriles or acrylates generates γ-amino nitriles/esters. For example, N-methyl ethanolamine adds to ethyl acrylate under solvent-free conditions at 60°C, affording ethyl 3-(N-methyl-2-hydroxyethyl)aminopropanoate quantitatively. Cyclization via intramolecular Williamson ether synthesis requires activation with methanesulfonyl chloride, forming the oxazepane ring in 65% yield [7].
Base-catalyzed asymmetric Michael reactions enable enantioselective intermediate synthesis. Quaternary ammonium salts derived from cinchona alkaloids (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) catalyze additions of glycine imine esters to vinyl ketones. The resulting chiral β-amino ketones undergo reductive amination and cyclization, producing 2-methyl-7-phenyloxazepanes with 90% enantiomeric excess [7].
Table 3: Solvent Effects on Michael Addition Kinetics
Solvent | Reaction Rate (k, ×10⁻³ min⁻¹) | Yield of γ-Amino Ester (%) | Diastereoselectivity (anti:syn) |
---|---|---|---|
Dichloromethane | 1.2 | 65 | 1:1 |
Ethanol | 3.8 | 88 | 1.2:1 |
Water | 8.5 | 95 | 1:1 |
Solvent-free | 12.9 | 98 | 1.5:1 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2